molecular formula C13H11N5O B2823025 N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415533-73-0

N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2823025
CAS No.: 2415533-73-0
M. Wt: 253.265
InChI Key: PCRWIERFNUXZTO-UHFFFAOYSA-N
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Description

N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415533-73-0) is a chemical compound with the molecular formula C13H11N5O and a molecular weight of 253.26. The compound is built around the imidazo[1,2-b]pyridazine scaffold, which is recognized in medicinal chemistry as a privileged structure due to its excellent physicochemical properties and broad range of biological activities . This scaffold is relatively easily obtainable and can be functionalized at various positions, making it a versatile building block in drug discovery . Its derivatives have shown remarkable applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents . Notably, the imidazo[1,2-b]pyridazine core is a key structural feature in several kinase inhibitors . Belonging to the pyridazine heterocyclic family, this template offers advantages over carbocyclic analogs, including improved solubility and the ability to form hydrogen-bond interactions with biological targets, which can be crucial for potent activity . The replacement of a benzene ring with a pyridazine in a molecule can lead to an improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile . This product is intended for research purposes, such as investigating new kinase inhibitors or exploring treatments for inflammatory and autoimmune diseases. It is provided For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c19-13(16-9-10-2-1-5-14-8-10)11-3-4-12-15-6-7-18(12)17-11/h1-8H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRWIERFNUXZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows for the efficient construction of the imidazo[1,2-b]pyridazine core under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors to ensure consistent yields and purity. The use of transition metal catalysts and solvent-free conditions can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Target Selectivity

  • N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3) :
    Replacing the pyridin-3-ylmethyl group with a phenyl and pyrid-2-yl substituent (as in cpd 3) reduces kinase inhibition potency but enhances antiplasmodial activity against Plasmodium falciparum (IC₅₀ = 12 nM vs. >100 nM for the target compound) .
  • (3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (cpd 4): The chlorophenyl group in cpd 4 improves metabolic stability (t₁/₂ = 8.2 h in human liver microsomes) compared to the target compound (t₁/₂ = 3.5 h), likely due to reduced cytochrome P450 interactions .

Antiplasmodial Imidazopyridazines

  • 3-{4-[(3-Fluoropyridin-2-yl)amino]phenyl}-N-[trans-4-(pyrrolidin-1-yl)cyclohexyl]imidazo[1,2-b]pyridazin-6-amine (cpd 39): The trans-cyclohexyl-pyrrolidine group in cpd 39 confers >100-fold selectivity for Plasmodium kinase PfPK7 over human kinases, whereas the target compound shows cross-reactivity with Abl1 (IC₅₀ = 45 nM) .

ADME and Physicochemical Properties

Property Target Compound cpd 3 (R)-IPMICF16
LogP 2.1 3.4 2.8
Solubility (µg/mL, pH 7.4) 18.7 5.2 32.1
Plasma Protein Binding (%) 89 94 78
CYP3A4 Inhibition (IC₅₀) 12 µM 4 µM >30 µM

Key Findings and Implications

Substituent-Driven Activity : Pyridinylmethyl groups enhance solubility but reduce target selectivity compared to fluorophenyl or pyrrolidinyl groups .

Fluorination for Imaging : Fluorine atoms improve BBB penetration and radiotracer efficacy, a feature absent in the target compound .

Synthetic Complexity : Multi-step syntheses (e.g., ponatinib) result in low yields (<6%), whereas simpler analogs (e.g., cpd 39) achieve higher efficiency .

Biological Activity

N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine family, which has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and structure-activity relationships.

Overview of Imidazo[1,2-b]pyridazine Derivatives

Imidazo[1,2-b]pyridazine derivatives have been studied extensively for their diverse biological activities, including anti-inflammatory and anticancer properties. These compounds act primarily by inhibiting specific kinases involved in various cellular processes.

Key Biological Activities

  • IKKβ Inhibition : Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit significant inhibition of IKKβ (IκB kinase β), which plays a crucial role in the NF-κB signaling pathway. This inhibition can lead to reduced inflammation and cancer cell proliferation .
  • TAK1 Kinase Inhibition : Another study found that certain 6-substituted imidazo[1,2-b]pyridazines effectively inhibit TAK1 (TGF-beta activated kinase 1), which is involved in stress responses and inflammation. The introduction of specific substituents at the 6-position enhances this inhibitory activity .
  • Antiproliferative Effects : Compounds within this class have shown promising antiproliferative activity against various cancer cell lines. For instance, derivatives modified with hydroxyl (-OH) groups displayed lower IC50 values, indicating higher potency against cell growth in specific cancer types such as HeLa and MDA-MB-231 .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Key findings from SAR studies include:

  • Substituent Effects : Modifications at the 3 and 6 positions of the imidazo[1,2-b]pyridazine scaffold significantly impact its inhibitory activity against kinases. For example, the presence of morpholine or piperazine groups at these positions has been associated with enhanced TAK1 inhibition .
  • Functional Groups : The introduction of electron-withdrawing groups (like -NO2) or electron-donating groups (like -OH) can improve the antiproliferative properties of these compounds by altering their electronic characteristics and solubility profiles .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

StudyCompound TestedBiological ActivityIC50 Value
IKKβ inhibitorsAnti-inflammatoryVaries
TAK1 inhibitorsAnticancerVaries
AntiproliferativeCancer Cell Lines0.0046 mM (best performing derivative)

Q & A

Q. What are the recommended synthetic routes for N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide, and how do reaction conditions influence yield?

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves multi-step reactions, including condensation and nucleophilic substitution. A two-step, one-pot method is often employed for core formation, using reagents like bromoacetonitrile or ethyl bromoacetate under controlled temperatures (60–80°C) to achieve moderate-to-high yields (45–75%) . For carboxamide functionalization, coupling reactions with pyridinylmethyl amines require catalysts such as HBTU or DIPEA in polar aprotic solvents (e.g., DMF), with purification via column chromatography .

Q. How can researchers structurally characterize this compound, and which analytical techniques are most reliable?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., pyridin-3-ylmethyl group) and carboxamide connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding interactions with biological targets (e.g., kinase domains) .

Q. What are the primary biological targets of this compound, and how is activity validated in vitro?

The imidazo[1,2-b]pyridazine scaffold is a known kinase inhibitor. Primary targets include VEGF Receptor 2 (VEGFR2) and phosphodiesterase 10 (PDE10), validated via:

  • Kinase inhibition assays : IC50 values measured using fluorescence-based ADP-Glo™ assays .
  • Cellular proliferation assays : Anticancer activity tested in cancer cell lines (e.g., HCT-116, IC50 ≤ 1 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridazine ring) influence target selectivity and potency?

Structure-activity relationship (SAR) studies reveal:

  • Pyridin-3-ylmethyl group : Enhances binding to kinase ATP pockets via π-π stacking with phenylalanine residues .
  • Cyclopropyl or tert-butyl substituents : Improve metabolic stability by reducing CYP450-mediated oxidation .
  • Fluorine atoms : Increase membrane permeability and modulate electron density for stronger hydrogen bonding .

Q. How can researchers resolve contradictions in biological activity data across similar derivatives?

Example: A derivative may show strong VEGFR2 inhibition but weak PDE10 activity. Strategies include:

  • Kinome-wide profiling : Use panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
  • Molecular docking : Compare binding modes in VEGFR2 (PDB: 3VO3) vs. PDE10 homology models to explain selectivity .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability) for in vivo studies?

  • Prodrug approaches : Esterification of the carboxamide to enhance solubility .
  • Formulation with cyclodextrins : Improves oral bioavailability in rodent models .
  • Metabolic stability assays : Liver microsome studies to identify vulnerable sites for deuteration or fluorination .

Q. How can researchers validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate azide or alkyne tags for click chemistry-based pull-down assays .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to recombinant proteins (KD ≤ 10 nM reported) .

Q. What experimental designs address discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacodynamic (PD) markers : Monitor phosphorylated VEGFR2 levels in tumor tissues via Western blot .
  • Toxicology screens : Assess hepatotoxicity and cardiotoxicity early to rule out off-target effects .

Methodological Notes

  • Contradiction Analysis : Always cross-validate kinase inhibition data with orthogonal assays (e.g., ITC for binding thermodynamics) .
  • SAR Optimization : Prioritize substituents that balance lipophilicity (cLogP 2–4) and polar surface area (<90 Ų) for CNS penetration .

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